molecular formula C8H7NO5 B1583867 3-Hydroxy-4-methyl-2-nitrobenzoic acid CAS No. 6946-15-2

3-Hydroxy-4-methyl-2-nitrobenzoic acid

Cat. No.: B1583867
CAS No.: 6946-15-2
M. Wt: 197.14 g/mol
InChI Key: HEKGHQKEERXLOI-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, a methyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methyl-2-nitrobenzoic acid typically involves the nitration of 4-methyl-3-hydroxybenzoic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the nitration process and prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

Major Products:

    Reduction: 3-Hydroxy-4-methyl-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

3-Hydroxy-4-methyl-2-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of pyrrolobenzodiazepines (PBDs), which exhibit antitumor properties. This compound plays a role in the development of drugs aimed at targeting specific DNA sequences, which is vital for cancer treatment strategies .

Case Study: Antitumor Activity

Research has highlighted that derivatives of nitrobenzoic acids possess significant antitumor activities. For instance, compounds derived from this compound have been shown to inhibit cancer cell chemotaxis, indicating potential as anti-metastatic agents .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for its separation and purification properties. It can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The reverse phase HPLC method allows for the separation of this compound using a mobile phase consisting of acetonitrile and water, making it suitable for pharmacokinetic studies and impurity isolation .

Table: HPLC Analysis Conditions

ParameterDetails
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile: Water (with phosphoric acid)
Application TypeMass-Spec compatible (requires formic acid)
Particle Size3 µm particles for fast UPLC applications

Synthesis Route Overview

  • Nitration : Reacting 3-alkoxy-4-acetoxybenzaldehyde with a nitrating agent.
  • Deacetylation : Removing acetyl groups to yield intermediates.
  • Methylation : Introducing methyl groups to enhance solubility.
  • Oxidation : Finalizing the structure to obtain this compound.

Vibrational Analysis

Recent studies employing Fourier Transform Infrared (FTIR) and Raman spectroscopy have provided insights into the molecular structure and vibrational characteristics of this compound. These analyses are crucial for understanding the compound's interactions and stability in various environments .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The hydroxyl and carboxyl groups also contribute to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

3-Hydroxy-4-methyl-2-nitrobenzoic acid can be compared with other similar compounds, such as:

    3-Hydroxy-4-nitrobenzoic acid: Lacks the methyl group, which affects its chemical reactivity and biological activity.

    4-Hydroxy-3-methyl-2-nitrobenzoic acid: The position of the hydroxyl and nitro groups is reversed, leading to different chemical properties.

    3-Methyl-4-nitrobenzoic acid: Lacks the hydroxyl group, which influences its solubility and reactivity.

Biological Activity

3-Hydroxy-4-methyl-2-nitrobenzoic acid (HMNBA) is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and biotechnology. This article reviews the synthesis, biological properties, and research findings related to HMNBA, highlighting its significance in various fields.

Chemical Structure and Properties

This compound has the molecular formula C8H7NO5C_8H_7NO_5 and is characterized by a hydroxyl group, a methyl group, and a nitro group attached to a benzoic acid structure. Its chemical properties suggest potential interactions with biological systems, making it a candidate for various applications.

Antimicrobial Properties

Research indicates that derivatives of 3-hydroxybenzoic acid exhibit significant antimicrobial activity. For instance, studies have shown that HMNBA and its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antioxidant Activity

As a phenolic compound, HMNBA possesses antioxidant properties that help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, which are implicated in various chronic diseases .

Anti-inflammatory Effects

HMNBA has been reported to exhibit anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. The compound's ability to modulate inflammatory pathways suggests its potential use in therapeutic applications .

Synthesis and Evaluation

A recent study synthesized novel derivatives of 3-hydroxybenzoic acid, including HMNBA, and evaluated their biological activities. The synthesized compounds demonstrated varying degrees of antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

Compound NameActivity Against Staphylococcus aureusActivity Against E. coli
This compoundInhibition Zone: 28 mmInhibition Zone: 26 mm
3-Hydroxybenzoic acidInhibition Zone: 30 mmInhibition Zone: 29 mm
Hybrid Derivative AInhibition Zone: 25 mmInhibition Zone: 24 mm

The study concluded that HMNBA's structural features contribute significantly to its biological activity, particularly its antibacterial properties .

Cell Cycle Inhibition Studies

Another investigation focused on the effects of HMNBA on cell cycle progression in cancer cell lines. The compound was found to inhibit the proliferation of HeLa cells effectively by inducing cell cycle arrest at specific phases. This effect was linked to the activation of p21(WAF1), a cyclin-dependent kinase inhibitor, which plays a crucial role in regulating the cell cycle .

Safety and Toxicity

While HMNBA shows promising biological activities, it is essential to consider its safety profile. According to safety data sheets, HMNBA may cause skin irritation and respiratory issues upon exposure. Proper handling procedures should be followed to minimize risks associated with this compound .

Properties

IUPAC Name

3-hydroxy-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKGHQKEERXLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219622
Record name 3-Hydroxy-4-methyl-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-15-2
Record name 3-Hydroxy-4-methyl-2-nitrobenzoic acid
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Record name 3-Hydroxy-4-methyl-2-nitrobenzoic acid
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Record name 6946-15-2
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Record name 3-Hydroxy-4-methyl-2-nitrobenzoic acid
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Record name 3-hydroxy-4-methyl-2-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

A solution of 3-(acetylamino)-4-methyl-2-nitrobenzoic acid (237.5 g, 0.997 mol) and KOH (451.2 g, 8.04 mol) in water (2830 mL) was refluxed for 48 h. The dark red solution was cooled and acidified to pH 1 with concentrated HCl. The yellow solid was filtered and re-crystallized from water (1800 mL) to give the title compound (183 g, 93.4%) as a yellow solid.
Quantity
237.5 g
Type
reactant
Reaction Step One
Name
Quantity
451.2 g
Type
reactant
Reaction Step One
Name
Quantity
2830 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The abstract mentions that the reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid using borane-tetrahydrofuran (BH3-THF) and boron trifluoride-diethyl etherate (BF3-OEt2) was challenging. What is the likely reason for this difficulty?

A1: The research paper suggests that the presence of the electron-withdrawing nitro group ortho to the carboxylic acid in this compound is the likely culprit for the low conversion and yield during the reduction reaction []. This is consistent with previous findings by Brown and coworkers, who observed similar challenges when reducing benzoic acids with electron-withdrawing groups ortho to the carboxylic acid functionality [].

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